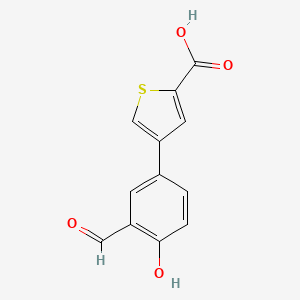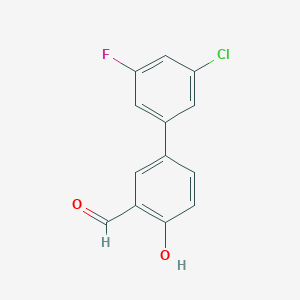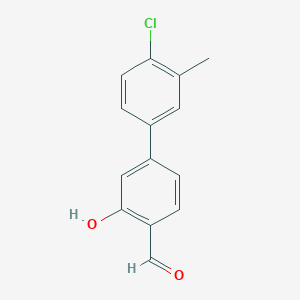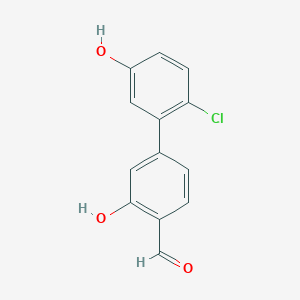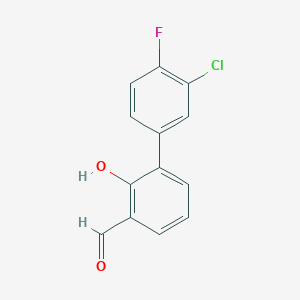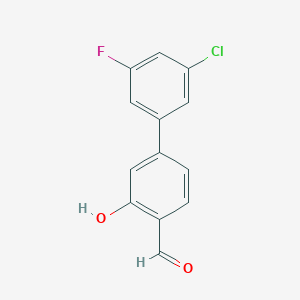
5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% (5-CF-2FP) is an organofluorine compound and a derivative of phenol. It is a white crystalline solid with a melting point of 82-85°C, and is soluble in organic solvents and slightly soluble in water. 5-CF-2FP has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. It is used as a starting material in the synthesis of pharmaceuticals and other compounds, and as an intermediate in the production of polymers and other materials.
科学研究应用
5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, including:
• Organic synthesis: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as a starting material in the synthesis of pharmaceuticals and other compounds.
• Pharmaceuticals: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as an intermediate in the production of drugs and other pharmaceuticals.
• Materials science: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as an intermediate in the production of polymers and other materials.
• Chemical analysis: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as a reagent in the analysis of organic compounds.
• Biochemistry: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as a reagent in the study of biochemical processes.
• Physiology: 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is used as a reagent in the study of physiological processes.
作用机制
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. The compound also has a stabilizing effect on proteins and other macromolecules, which can be beneficial in drug design.
Biochemical and Physiological Effects
The effects of 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% on biochemical and physiological processes are not fully understood. However, it is believed that the compound has a stabilizing effect on proteins and other macromolecules, which can be beneficial in drug design. In addition, the compound has been shown to inhibit certain enzymes involved in the metabolism of drugs and other compounds.
实验室实验的优点和局限性
The main advantage of using 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% in laboratory experiments is its high purity (95%). This allows for more accurate and reproducible results. However, the compound is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, the compound is toxic and should be handled with care.
未来方向
Future research on 5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% should focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. In addition, further research should be conducted to explore the potential applications of the compound in drug design, materials science, and other fields. Other areas of research include the development of new synthesis methods and the optimization of existing methods. Finally, further research should be conducted to explore the potential toxicity of the compound and its effects on the environment.
合成方法
5-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% is synthesized by the reaction of 3-chloro-5-fluorophenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 70-80°C and a pressure of 1-2 bar. The reaction is completed in 2-3 hours, and the product is then isolated by filtration and dried.
属性
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXITVPOQYAHWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685210 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-2-formylphenol | |
CAS RN |
1261953-59-6 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









